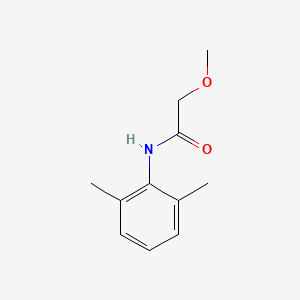

N-(2,6-Dimethylphenyl)-2-methoxyacetamide

Overview

Description

“N-(2,6-Dimethylphenyl)-2-methoxyacetamide” is a N-acyl-L-amino acid . It has a molecular formula of C14H19NO4 . The IUPAC name for this compound is (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by its IUPAC name (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid . The InChI representation of the compound is InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(C11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18)/t11-/m0/s1 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 265.30 g/mol . The compound has a computed XLogP3 of 1.3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Crystal Structure and Analgesic Applications

- Crystal Structure Analysis : The crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a compound related to N-(2,6-Dimethylphenyl)-2-methoxyacetamide, was analyzed, revealing unique conformational characteristics different from other capsaicinoids. This study contributes to understanding the molecular structure and potential applications in medicinal chemistry (Park et al., 1995).

Agricultural Applications

- Herbicide Use : Chloroacetamides like N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide serve as selective herbicides in various crops, indicating the potential agricultural applications of similar compounds (Weisshaar & Böger, 1989).

Anthelmintic Applications

- Anthelmintic Properties : Compounds like N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride exhibit significant anthelmintic activity, suggesting similar potential for this compound in treating parasitic infections (Wollweber et al., 1979).

Environmental and Water Treatment Applications

- Photocatalytic Water Treatment : Studies on related compounds like metalaxyl (N-(2,6-dimethylphenyl)-N-(methoxy-acetyl)-D,L-alanine methyl ester) demonstrate their potential in photocatalytic water treatment processes, highlighting a possible environmental application for this compound (Topalov et al., 1999).

Pharmaceutical and Biological Screening

- Biological Activity Screening : Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for various biological activities like antibacterial, antifungal, and anthelmintic properties, implying similar research avenues for this compound (Khan et al., 2019).

Metabolism and Pharmacokinetics

- Metabolism in Humans : The metabolism of related compounds in humans has been studied, revealing various metabolites and transformations. This research informs the metabolic pathways and pharmacokinetics that could be relevant for this compound (Fujimaki et al., 1990).

Chemical and Material Science

- Structural Aspects in Chemical Engineering : Research on N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy)acetamide, a structurally similar compound, focuses on its structural aspects and properties, including the formation of salts and inclusion compounds, which can have implications in chemical engineering and materials science (Karmakar et al., 2007).

Enantioselective Degradation Studies

- Enantioselective Degradation : Studies on the enantioselective degradation of metalaxyl, a related compound, in organisms like mice, offer insights into the stereochemical aspects of degradation, which can be pertinent to the study of this compound (Zhang et al., 2014).

Mechanism of Action

Target of Action

N-(2,6-Dimethylphenyl)-2-methoxyacetamide is a complex compound that interacts with various targets in the body. Its primary target is the Tyrosine-protein kinase Lck . This protein plays a crucial role in the selection and maturation of developing T-cells in the thymus and forms part of the T-cell receptor (TCR) signaling complex .

Mode of Action

The compound’s interaction with its targets involves a series of complex biochemical reactions. This inhibition disrupts the normal signaling pathways, leading to changes in cellular function .

Biochemical Pathways

The compound affects several biochemical pathways. It is believed that the compound’s interaction with the Tyrosine-protein kinase Lck disrupts T-cell receptor signaling pathways . This disruption can affect immune response and other related biological processes .

Pharmacokinetics

Similar compounds have been shown to be well absorbed but undergo extensive first-pass metabolism, resulting in low bioavailability . The compound is metabolized primarily through N-acetylation and subsequent hydroxylation . More research is needed to fully understand the ADME properties of this compound.

Result of Action

Its inhibition of the tyrosine-protein kinase lck can disrupt normal cellular signaling, potentially affecting a range of cellular functions .

Properties

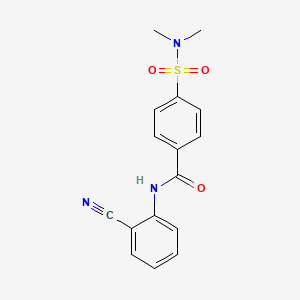

IUPAC Name |

N-(2,6-dimethylphenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)12-10(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXYGGDIKKXTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024845 | |

| Record name | N-(2,6-Dimethyl-phenyl)-2-methoxy-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-88-4 | |

| Record name | N-(2,6-dimethylphenyl)-2-methoxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)

![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)

![2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2375195.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375197.png)

![3-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2375200.png)

![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2375202.png)